Higher Lipophilicity vs. Direct Ether Analog
The target compound exhibits a computed log P (XLogP3‑AA) of 3.1 [1], whereas the direct ether analog 4‑((1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)oxy)benzoic acid (CAS 162046‑56‑2) has a computed log P of 2.9 [2]. The ≈0.2 log unit increase reflects the additional methylene group and predicts moderately higher membrane permeability, which can be critical for crossing the blood–brain barrier or improving oral absorption in CNS‑targeted programs.
ΔlogP ≈ +0.2
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4‑((1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)oxy)benzoic acid; log P = 2.9 |
| Quantified Difference | Δlog P ≈ +0.2 |
| Conditions | XLogP3‑AA algorithm (PubChem 2025.09.15 release) [2] |
Why This Matters
A 0.2 log P difference can shift the balance between solubility and permeability, directly impacting the bioavailability of drug candidates derived from the building block.
- [1] Molaid, 4-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid | 1035270-79-1; computed log P = 3.1. https://www.molaid.com/MS_1883346 (accessed 2026-04-28). View Source
- [2] PubChem, Compound Summary for CID 2794649 – 4‑((1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)oxy)benzoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/2794649 (accessed 2026-04-28). View Source
